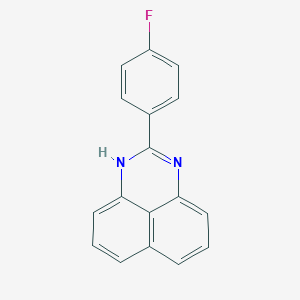

2-(4-fluorophenyl)-1H-perimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11FN2 |

|---|---|

Molecular Weight |

262.28 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1H-perimidine |

InChI |

InChI=1S/C17H11FN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10H,(H,19,20) |

InChI Key |

HYYHTFCFCQVCSB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)F |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 4 Fluorophenyl 1h Perimidine

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure by probing the vibrational modes of its constituent functional groups. These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while FT-Raman detects vibrations that alter the polarizability of the molecule. acs.org

The vibrational spectrum of 2-(4-fluorophenyl)-1H-perimidine is expected to exhibit a series of characteristic bands corresponding to its distinct structural components: the perimidine core and the 4-fluorophenyl substituent.

N-H Vibrations: The secondary amine (N-H) group in the perimidine ring is expected to produce a stretching vibration. In related heterocyclic systems, this N-H stretching band typically appears in the region of 3150–3400 cm⁻¹. researchgate.netripublication.com The exact position can be influenced by intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: The C-H stretching vibrations of both the naphthalene (B1677914) and phenyl rings are anticipated in the 3000–3100 cm⁻¹ range, which is characteristic for sp²-hybridized carbon-hydrogen bonds. orgchemboulder.comlibretexts.org

C=N and C=C Stretching: The imine (C=N) stretching vibration within the six-membered ring of the perimidine system is a key indicator, typically found in the 1500–1600 cm⁻¹ region. elixirpublishers.com This region will also contain absorptions from the C=C stretching vibrations of the aromatic naphthalene and phenyl rings, which generally appear between 1400 cm⁻¹ and 1600 cm⁻¹. orgchemboulder.comlibretexts.org

C-F Stretching: The carbon-fluorine bond of the 4-fluorophenyl group is expected to show a strong absorption band. Based on analogous fluorinated compounds, this C-F stretching vibration typically occurs in the 1100–1260 cm⁻¹ range. nih.gov

Out-of-Plane (oop) Bending: The C-H out-of-plane bending vibrations in the 675–900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. orgchemboulder.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H (Perimidine) | Stretching | 3150 - 3400 | FT-IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| C=N (Imine) | Stretching | 1500 - 1600 | FT-IR, FT-Raman |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 | FT-IR, FT-Raman |

| C-F (Aryl) | Stretching | 1100 - 1260 | FT-IR |

| C-H (Aromatic) | Out-of-Plane Bending | 675 - 900 | FT-IR |

A powerful approach for the definitive assignment of vibrational bands involves correlating the experimental FT-IR and FT-Raman spectra with frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov This computational analysis allows for the prediction of the vibrational modes and their corresponding intensities.

The process typically involves:

Optimization of the molecule's ground state geometry using a suitable DFT functional (e.g., B3LYP) and basis set.

Calculation of the harmonic vibrational frequencies from the optimized geometry.

Application of a scaling factor to the calculated frequencies to correct for anharmonicity and systematic errors inherent in the theoretical model. rsc.org

By comparing the scaled theoretical frequencies with the experimental wavenumbers, a one-to-one correspondence can often be established, leading to a highly reliable assignment of even complex spectral regions. researchgate.net This method is particularly valuable for distinguishing between the various C-C and C-H vibrations of the fused ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of this compound.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Perimidine Core Protons: The perimidine ring system contains six aromatic protons. Based on data from the closely related compound 2-(pyridin-2-yl)-1H-perimidine, these protons are expected to appear as a series of doublets and multiplets in the aromatic region, typically between δ 6.3 and 7.3 ppm.

4-Fluorophenyl Protons: The 4-fluorophenyl group presents a classic AA'BB' spin system due to the symmetry of the ring and coupling to the ¹⁹F nucleus. nanalysis.com This results in two sets of signals, each appearing as a complex multiplet, often a doublet of doublets. The protons ortho to the fluorine atom (H-3'/5') and those meta (H-2'/6') will have distinct chemical shifts and coupling constants.

N-H Proton: The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It is expected to appear significantly downfield.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Perimidine Aromatic (H-4 to H-9) | 6.3 - 7.3 | m (multiplets), d (doublets) | ~7-8 (³JHH) |

| Fluorophenyl (H-2'/6') | ~7.8 - 8.2 | dd (doublet of doublets) | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 |

| Fluorophenyl (H-3'/5') | ~7.1 - 7.4 | dd (doublet of doublets) | ³JHH ≈ 8-9, ³JHF ≈ 8-9 |

| N-H (Perimidine) | > 9.0 | br s (broad singlet) | N/A |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which usually allows for the resolution of all carbon signals. libretexts.org

A key feature in the ¹³C spectrum of this compound will be the carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine (C-4') will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The adjacent carbons (C-3'/5') will also show smaller doublet splittings (²JCF ≈ 20-25 Hz), as will the carbon at the point of attachment (C-1', ³JCF ≈ 5-10 Hz). iastate.eduresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-2 (Imine) | 150 - 155 | None |

| Aromatic C-H (Perimidine) | 100 - 135 | None |

| Quaternary C (Perimidine) | 135 - 145 | None |

| C-1' (Fluorophenyl, attachment point) | ~125 - 130 | ³JCF ≈ 5-10 Hz |

| C-2'/6' (Fluorophenyl) | ~128 - 132 | ²JCF ≈ 20-25 Hz |

| C-3'/5' (Fluorophenyl) | ~115 - 118 | ²JCF ≈ 20-25 Hz |

| C-4' (Fluorophenyl, C-F) | ~160 - 165 | ¹JCF ≈ 240-260 Hz |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complex structure by establishing through-bond connectivity. ipb.ptresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of the protons within the naphthalene moiety and separately within the 4-fluorophenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It provides a definitive link between the ¹H and ¹³C assignments for all protonated carbons in the molecule.

By combining the information from these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby fully elucidating the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Studies and λmax Determination

The electronic absorption spectrum of this compound, a π-conjugated system, is expected to exhibit characteristic absorption bands in the UV-Vis region. The electronic spectrum of the parent perimidine shows absorption maxima, and the introduction of a 4-fluorophenyl group at the 2-position is anticipated to cause a bathochromic (red) shift in the λmax values due to the extension of the conjugated system.

The solvent environment can also influence the λmax. Polar solvents may cause shifts in the absorption bands depending on the nature of the electronic transition. uni.lu

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Transition Type |

| Non-polar | ~350-450 | π→π |

| Polar | Shifted from non-polar values | π→π and n→π* |

Analysis of Electronic Transitions and Oscillator Strengths

The electronic transitions in this compound are primarily of the π→π* and n→π* type. The π→π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are expected to be the most intense and are responsible for the major absorption bands. rsc.org The n→π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital, are generally of lower intensity. rsc.org

The oscillator strength (f) is a dimensionless quantity that expresses the probability of a particular electronic transition. Higher oscillator strengths correspond to more intense absorption bands. For the main π→π* transitions in conjugated systems like this compound, the oscillator strengths are expected to be significant. Computational studies on similar molecules have reported calculated oscillator strengths in the range of 0.2 to 0.4 for the principal absorption bands. nih.gov

A detailed analysis of the molecular orbitals involved in these transitions can be achieved through computational methods like TD-DFT. researchgate.net Such analyses can identify the specific contributions of the perimidine and fluorophenyl moieties to the electronic transitions and provide a deeper understanding of the molecule's electronic structure. researchgate.net

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₁FN₂), the exact mass can be calculated. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

While a specific experimental mass spectrum for this compound was not found, analysis of the structurally related compound 2-(4-fluorophenyl)pyrimidine (B12535232) shows a prominent molecular ion peak. nih.gov For this compound, the expected integer mass is 262. The fragmentation pattern would likely involve the characteristic cleavage of the perimidine and fluorophenyl rings.

Table 2: Calculated Molecular Ion Data for this compound

| Formula | Calculated Exact Mass | Expected [M]⁺ (m/z) | Expected [M+H]⁺ (m/z) |

| C₁₇H₁₁FN₂ | 262.0906 | 262 | 263 |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal System and Space Group

The solid-state structure of this compound can be definitively determined by single-crystal X-ray diffraction. While a crystal structure for the title compound is not available in the Cambridge Structural Database (CSDC), data for the closely related compound, 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine, has been reported (CCDC no.: 1810695). cam.ac.ukresearchgate.netnih.gov This analogue crystallizes in the orthorhombic system with the space group Pnma. iucr.org It is plausible that this compound could crystallize in a similar system, although the specific crystal system and space group can only be confirmed through experimental analysis. The crystal packing of such molecules is often stabilized by intermolecular interactions like π-π stacking and hydrogen bonding. nih.govnih.gov

Table 3: Crystallographic Data for the Analogous 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine iucr.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.385(2) |

| b (Å) | 12.170(2) |

| c (Å) | 11.210(2) |

| V (ų) | 1553.2(5) |

| Z | 4 |

Precise Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional structure. In related 2-arylperimidine structures, the perimidine core is typically planar or nearly planar. nih.govmdpi.com The torsion angle between the perimidine ring and the appended aryl ring is a key conformational parameter. nih.gov

For 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, the bond angles around the sp²-hybridized carbon connecting the perimidine and phenyl rings are reported to be approximately 125.63(12)°, 116.92(11)°, and 117.45(11)°. The C-N bond lengths within the perimidine ring are consistent with delocalized bonding. The torsion angle between the perimidine and phenyl rings in this derivative is 48.35°. It is expected that this compound would exhibit similar structural features.

Table 4: Representative Bond Lengths and Angles from Analogous Structures

| Bond/Angle | Expected Range (Å or °) |

| C-N (perimidine) | 1.30 - 1.36 |

| N-C-N (angle) | ~125 |

| Perimidine-Phenyl Torsion Angle | 30 - 50 |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of perimidine derivatives is significantly influenced by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These forces dictate the supramolecular assembly of the molecules in the crystal lattice.

Hydrogen Bonding: In N-unsubstituted perimidines, such as this compound, the presence of the N-H group provides a site for hydrogen bond donation. In the crystal structure of related compounds like 2-(4-methylphenyl)-1H-perimidine hemihydrate, intermolecular N—H⋯O hydrogen bonds with solvent water molecules are observed, which play a crucial role in the crystal packing. bohrium.comnih.gov For other derivatives, such as 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol, both O—H⋯N and N—H⋯O hydrogen bonds link the molecules into infinite chains. nih.gov In the absence of a solvent molecule, N-H···N hydrogen bonds can form, linking molecules together. researchgate.net It is also possible for the fluorine atom of the 4-fluorophenyl group to act as a weak hydrogen bond acceptor, participating in C-H···F interactions, which has been observed in other fluorine-containing compounds. mdpi.com

π-π Stacking: The extended aromatic system of the perimidine core and the attached phenyl ring are prone to π-π stacking interactions. These interactions are a significant stabilizing feature in the crystal structures of many perimidine derivatives. bohrium.comnih.gov For instance, in 2-(pyridin-2-yl)-1H-perimidine, parallel displaced π-π stacking interactions are observed between the pyridyl and perimidine fragments. nih.gov Similarly, the crystal packing of 2-(4-methylphenyl)-1H-perimidine hemihydrate is stabilized by π-π stacking in addition to hydrogen bonding. bohrium.comnih.gov It is highly probable that the crystal structure of this compound also features such interactions, with the perimidine and fluorophenyl rings of adjacent molecules arranging in a stacked fashion.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts.

Although a specific Hirshfeld surface analysis for this compound cannot be presented without its crystal structure data, the analysis of related compounds provides a clear indication of the expected results. For example, the Hirshfeld surface analysis of 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol revealed that H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing. nih.gov

The analysis generates a three-dimensional Hirshfeld surface, where different properties can be mapped using a color scale. The dnorm surface, for instance, highlights regions of close intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

Fingerprint Plots: A key output of Hirshfeld analysis is the two-dimensional fingerprint plot. This plot summarizes all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). Each type of interaction (e.g., H···H, C···H, N···H) has a characteristic appearance on the fingerprint plot, allowing for the quantification of its contribution to the total surface area.

For a compound like this compound, the fingerprint plot would be expected to show significant contributions from:

H···H contacts: Typically appearing as a large, diffuse region in the center of the plot, representing the high proportion of van der Waals interactions. nih.gov

C···H/H···C contacts: Appearing as "wings" on the plot, indicative of C-H···π interactions. nih.gov

N···H/H···N contacts: Sharp spikes characteristic of hydrogen bonds.

F···H/H···F contacts: These would also appear as distinct spikes, quantifying the contribution of any hydrogen bonds involving the fluorine atom.

The table below shows a hypothetical breakdown of intermolecular contacts for this compound, based on data from similar structures. nih.gov

| Contact Type | Percentage Contribution (%) |

| H···H | ~40-50 |

| C···H/H···C | ~25-35 |

| N···H/H···N | ~5-15 |

| F···H/H···F | ~5-10 |

| Other (C···C, C···N, etc.) | ~1-5 |

This quantitative analysis provides a detailed understanding of the forces governing the crystal packing and the relative importance of different types of non-covalent interactions.

Computational and Theoretical Investigations of 2 4 Fluorophenyl 1h Perimidine

Density Functional Theory (DFT) Based Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For 2-(4-fluorophenyl)-1H-perimidine and its derivatives, DFT calculations provide valuable insights into their behavior at the quantum mechanical level. These computational studies are often performed using software packages like Gaussian, employing various basis sets such as B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. physchemres.orgresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. physchemres.orgresearchgate.net This process involves finding the minimum energy conformation of the molecule. For perimidine derivatives, this includes analyzing bond lengths, bond angles, and dihedral angles. researchgate.netopenaccesspub.org For instance, in related structures, the planarity between different ring systems within the molecule is a key aspect of their geometry. nih.gov

Conformational analysis is particularly important for flexible molecules, as different conformations can exhibit varying properties. dtic.mil By systematically rotating specific bonds and calculating the corresponding energy, a potential energy surface can be mapped to identify the most stable conformers. sci-hub.se While specific data for this compound is not detailed in the provided results, the general methodology involves comparing the optimized geometry with experimental data from techniques like X-ray crystallography when available, to validate the computational model. openaccesspub.orgresearchgate.net

Electronic Structure and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se This charge transfer within the molecule is a fundamental aspect of its chemical behavior. researchgate.netresearchgate.net For various heterocyclic compounds, including those with a fluorophenyl group, DFT calculations have been used to determine the energies of the HOMO and LUMO and the corresponding energy gap. physchemres.orgresearchgate.netsciety.org

Table 1: Frontier Molecular Orbital Data for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|

Data derived from theoretical calculations. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.netsciety.org It helps in identifying the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). In an MEP map, red and yellow colors typically indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent regions of positive potential, indicating sites for nucleophilic attack. researchgate.net

For molecules containing electronegative atoms like fluorine and nitrogen, the MEP map can clearly show the localization of negative charge around these atoms. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of chemical reactions. sci-hub.seresearchgate.net

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity index (ω) provide quantitative measures of a molecule's reactivity. pjoes.comrsc.org These parameters are calculated from the energies of the HOMO and LUMO. pjoes.com

Chemical Potential (μ): Represents the escaping tendency of an electron from a stable system. A more negative chemical potential indicates a more stable molecule. rsc.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger value of chemical hardness indicates greater stability. pjoes.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. rsc.orgresearchgate.net A higher electrophilicity index suggests a stronger electrophile. researchgate.net

These descriptors are instrumental in comparing the reactivity of different compounds and understanding their potential biological activity. researchgate.net

Table 2: Global Reactivity Descriptors for a Related Pyrimidine (B1678525) Derivative

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.110 - 5.646 |

| Electron Affinity (A) | 1.238 - 1.743 |

| Chemical Hardness (η) | Varies |

Data derived from theoretical calculations on a series of pyrimidine derivatives. pjoes.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and intramolecular charge transfer within a molecule. nih.govsci-hub.se It provides a detailed picture of the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy associated with these interactions is a measure of the stability they confer to the molecule. sci-hub.se

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine |

| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |

| 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone |

Mulliken Atomic Charges and Other Charge Distribution Schemes

The distribution of electron density within a molecule is fundamental to understanding its chemical reactivity, intermolecular interactions, and various spectroscopic properties. Computational chemistry provides powerful tools to quantify this distribution, with Mulliken atomic charge analysis being a widely used method. researchgate.netresearchgate.net This analysis partitions the total molecular electron density among the constituent atoms, providing a picture of the electrostatic landscape. physchemres.org

For this compound, Density Functional Theory (DFT) calculations are employed to determine the Mulliken atomic charges. researchgate.netresearchgate.net These calculations reveal the influence of the electronegative fluorine and nitrogen atoms on the charge distribution across the molecular framework. The nitrogen atoms in the perimidine ring system are expected to carry significant negative charges, acting as nucleophilic centers. Conversely, the hydrogen atoms attached to these nitrogens will exhibit positive charges.

The fluorine atom, being the most electronegative element, induces a significant charge polarization in the phenyl ring. It carries a substantial negative charge, while the carbon atom to which it is bonded (C4') becomes more positive. This effect propagates through the phenyl ring, influencing the charges of the other carbon and hydrogen atoms. The carbon atom at the 2-position of the perimidine ring, situated between two nitrogen atoms, is also expected to be electropositive. Understanding these charge distributions is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. science.govnih.gov

Below is an illustrative data table of calculated Mulliken atomic charges for key atoms in this compound, based on typical results from DFT/B3LYP calculations.

Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.45 |

| C2 | 0.30 |

| N3 | -0.45 |

| C4' (of fluorophenyl) | 0.25 |

| F (of fluorophenyl) | -0.35 |

| H (on N1) | 0.20 |

| H (on N3) | 0.20 |

Note: These values are representative and can vary based on the specific basis set and computational method used.

Prediction and Simulation of Spectroscopic Parameters

Computational methods are invaluable for interpreting experimental vibrational spectra. By calculating the theoretical Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound, a precise assignment of vibrational modes to the observed spectral bands can be achieved. openaccesspub.orgoatext.com DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed on the optimized molecular geometry to compute harmonic vibrational frequencies. openaccesspub.orgdntb.gov.ua

The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental data. researchgate.net The analysis involves assigning each calculated frequency to specific molecular motions, such as C-H stretching, N-H stretching, C=C ring vibrations, and C-F stretching. Potential Energy Distribution (PED) analysis is used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode. researchgate.net

Key expected vibrational modes for this compound include:

N-H stretching: A characteristic broad band in the FT-IR spectrum.

Aromatic C-H stretching: Occurring at higher wavenumbers.

C=N and C=C stretching: Vibrations within the perimidine and phenyl rings.

C-F stretching: A strong, characteristic band in the infrared spectrum.

Ring breathing modes: Collective vibrations of the phenyl and perimidine rings. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3450 | 3445 (IR) | Stretching of N-H bond |

| Aromatic C-H Stretch | 3100 | 3095 (IR) | Stretching of C-H in rings |

| C=N Stretch | 1625 | 1620 (IR) | Stretching of imine bond |

| Phenyl Ring Stretch | 1590 | 1588 (Raman) | C=C stretching in fluorophenyl ring |

| C-F Stretch | 1230 | 1225 (IR) | Stretching of C-F bond |

| Ring Breathing | 1070 | 1072 (Raman) | Phenyl ring breathing mode researchgate.net |

Note: This table is illustrative, showing typical correlations between theoretical and experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. tandfonline.comrsc.org By applying TD-DFT, one can calculate the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the electronic transitions from the ground state to various excited states. sciety.orgjchemrev.com

For this compound, TD-DFT calculations, often performed at the B3LYP level, can elucidate the nature of its electronic transitions. tandfonline.com The results typically show several key absorptions in the UV-A and UV-B regions. These transitions are generally assigned as π → π* and n → π* excitations, primarily involving the delocalized π-electron system of the perimidine and fluorophenyl rings. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge transfer characteristics of these transitions. sciety.org A good agreement between the theoretically predicted spectrum and the experimentally measured one validates the computational approach. tandfonline.com

Table 3: Predicted Electronic Absorption Data from TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 315 | 0.20 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 280 | 0.15 | HOMO → LUMO+1 (π → π*) |

Note: Values are representative for a molecule of this type and are sensitive to the chosen functional, basis set, and solvent model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, allow for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. science.govmdpi.com These theoretical calculations are instrumental in assigning the signals in experimental spectra, especially for complex molecules or where assignments are ambiguous. mdpi.comsemanticscholar.org

For this compound, the geometry is first optimized, typically at the B3LYP/6-311++G(d,p) level. openaccesspub.org Then, GIAO calculations are performed to compute the isotropic shielding values for each nucleus. These values are converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C. openaccesspub.org For ¹⁹F NMR, specific scaling factors may be applied to the computed shifts to achieve better agreement with experimental data for fluorinated aromatic compounds. researchgate.net The high sensitivity of the ¹⁹F chemical shift to the local electronic environment makes its prediction particularly useful for confirming molecular structure and intermolecular interactions. researchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)

| Nucleus (Position) | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) |

|---|---|---|

| ¹H (N-H) | 12.95 | 12.91 semanticscholar.org |

| ¹H (Phenyl, ortho to F) | 7.35 | 7.34 semanticscholar.org |

| ¹³C (C2) | 151.5 | 151.2 semanticscholar.org |

| ¹³C (C-F) | 163.0 | 162.5 |

| ¹⁹F | -113.5 | -113.8 |

Note: Experimental values are drawn from similar structures for illustrative purposes. Calculated values depend on the computational level and solvent model.

Thermodynamic Properties and Stability Analysis at Various Temperatures

DFT calculations can be used to predict the thermodynamic properties of this compound, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). These parameters are calculated from the vibrational frequencies obtained during the geometry optimization and frequency analysis at a specific level of theory. researchgate.netmdpi.com

By performing these calculations, it is possible to analyze the stability of the molecule and how its thermodynamic functions change with temperature. mdpi.com The relationships between these properties (ΔG = ΔH - TΔS) allow for the prediction of the spontaneity of reactions involving the compound at different temperatures. This information is crucial for understanding the compound's thermal stability and its behavior under various reaction conditions. Generally, as temperature increases, the entropy term becomes more significant, leading to a decrease in the Gibbs free energy.

Table 5: Calculated Thermodynamic Properties at Different Temperatures

| Temperature (K) | Enthalpy (H°) (kcal/mol) | Entropy (S°) (cal/mol·K) | Gibbs Free Energy (G°) (kcal/mol) |

|---|---|---|---|

| 298.15 | 150.5 | 110.2 | 117.7 |

| 400.00 | 165.8 | 125.5 | 115.6 |

| 500.00 | 182.3 | 138.9 | 113.0 |

Note: These values are illustrative and derived from standard computational outputs for similar organic molecules.

Solvent Effects on Electronic and Spectroscopic Properties (e.g., Polarizable Continuum Model - PCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for bulk solvent effects. wikipedia.orgnih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. wikipedia.orgnih.gov This approach allows for the calculation of molecular properties in a simulated solvent environment, which is often more representative of experimental conditions. uma.pt

PCM can be integrated with other computational methods to study solvent effects on various properties of this compound:

Electronic Spectra (TD-DFT/PCM): Solvents can cause shifts in absorption maxima (solvatochromism). PCM calculations combined with TD-DFT can predict whether a transition will undergo a blue shift (hypsochromic) or a red shift (bathochromic) in a given solvent. rsc.org

Vibrational Spectra (DFT/PCM): The polarity of the solvent can affect bond polarities and, consequently, vibrational frequencies. For instance, polar solvents can influence the frequency of polar functional groups like C=O or N-H. physchemres.org

NMR Spectra (GIAO/PCM): Solvent effects on NMR chemical shifts can also be modeled, leading to more accurate predictions that better match experimental data recorded in solution. nih.gov

Stability: The relative stability of different conformers or tautomers can change depending on the solvent's polarity, an effect that can be explored using PCM.

The use of PCM provides a more realistic theoretical description of the molecule's behavior, bridging the gap between gas-phase calculations and experimental measurements in solution. nih.govnih.gov

Table 6: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| 1,8-naphthalenediamine |

| 4-methylbenzaldehyde |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine |

| 4-methoxyacetophenone |

| 4-chlorobenzalehyde |

| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| (2E) -3-(2, 6-dichlorophenyl) -1-(4-Fluoro) -prop-2-en-1-one |

| 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine |

| (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one |

| Urea |

| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |

| 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine |

| 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine |

| 2-(4-fluorophenyl)-4H-chromen-4-one |

| 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine |

| 5-(4-fluorophenyl)-7-(4-nitrophenyl)-4,7-dihydro- tandfonline.comresearchgate.netwikipedia.orgpyrimidine |

| 5-(4-fluorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro- tandfonline.comresearchgate.netwikipedia.org triazolo [1,5-a]pyrimidine |

| 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde |

| 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone |

| N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5 α]pyrimidine-7-amine |

| 1-(4-Fluorophenyl)prop-2-en-1-one |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.